molecular formula C24H22N2O3 B5057540 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide

Cat. No. B5057540
M. Wt: 386.4 g/mol
InChI Key: ULDXKQOFZVEROJ-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . In one study, 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides were synthesized and evaluated for their antimycobacterial activity .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a benzene-fused oxazole ring structure . The specific structure of “N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide” is not available in the search results.


Chemical Reactions Analysis

Benzoxazole derivatives have reactive sites which allow for functionalization . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity and showed moderate inhibitory activities against leishmanial and trypanosomal species .


Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water . The specific physical and chemical properties of “N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide” are not available in the search results.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-24(2,3)16-10-8-15(9-11-16)22(28)25-17-12-13-20(27)18(14-17)23-26-19-6-4-5-7-21(19)29-23/h4-14,27H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXKQOFZVEROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide

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